

Spectroscopic Analysis of L-Alanine Benzyl Ester 4-Toluenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *L-Alanine benzyl ester 4-toluenesulfonate*

Cat. No.: *B555104*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **L-Alanine benzyl ester 4-toluenesulfonate**. This compound is a key intermediate in peptide synthesis and various pharmaceutical applications.^{[1][2]} A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **L-Alanine benzyl ester 4-toluenesulfonate**, both ^1H and ^{13}C NMR provide diagnostic signals for its constituent parts: the L-alanine moiety, the benzyl ester group, and the 4-toluenesulfonate counter-ion.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Alanine CH ₃	~1.5	Doublet	3H
Tosyl CH ₃	~2.3	Singlet	3H
Alanine α-CH	~4.2	Quartet	1H
Benzyl CH ₂	~5.2	Singlet	2H
Aromatic Protons (Benzyl)	~7.3-7.4	Multiplet	5H
Aromatic Protons (Tosyl)	~7.1 and ~7.7	Doublets	4H (2H each)
Ammonium NH ₃ ⁺	Variable	Broad Singlet	3H

Note: The chemical shift of the NH₃⁺ protons can be broad and its position may vary depending on the solvent and concentration. A visual representation of the ¹H NMR spectrum can be found in scientific literature.[\[3\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (ppm)
Alanine CH ₃	~16
Tosyl CH ₃	~21
Alanine α-CH	~50
Benzyl CH ₂	~68
Aromatic C-H (Benzyl)	~128-129
Aromatic C-H (Tosyl)	~126, ~130
Aromatic Quaternary C (Benzyl)	~135
Aromatic Quaternary C (Tosyl)	~140, ~145
Ester C=O	~170

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **L-Alanine benzyl ester 4-toluenesulfonate** shows characteristic absorption bands for its ester, ammonium, and sulfonate groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3000-3300	N-H stretch	Ammonium (NH ₃ ⁺)
~2850-3000	C-H stretch	Aliphatic and Aromatic
~1740	C=O stretch	Ester
~1600, ~1495	C=C stretch	Aromatic Ring
~1220, ~1120	S=O stretch	Sulfonate
~1030, ~1010	S-O stretch	Sulfonate

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **L-Alanine benzyl ester 4-toluenesulfonate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 10-20 mg of **L-Alanine benzyl ester 4-toluenesulfonate** for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry NMR tube.[\[4\]](#)[\[5\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d_6) or Methanol- d_4 , as the compound is soluble in these solvents.[\[2\]](#)[\[4\]](#)[\[5\]](#) Chloroform- d (CDCl_3) can also be used.[\[6\]](#)
- Gently vortex or sonicate the tube to ensure the sample is fully dissolved.[\[4\]](#)
- If an internal standard is required, a small amount of Tetramethylsilane (TMS) can be added.[\[7\]](#)

Instrumental Parameters:

- ^1H NMR:
 - Pulse Program: Standard single-pulse.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune the probe to the appropriate nucleus (^1H or ^{13}C).
- Acquire the spectrum using the specified parameters.[\[4\]](#)

IR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) FT-IR method is suitable for solid samples and requires minimal sample preparation.[\[8\]](#)

Sample Preparation:

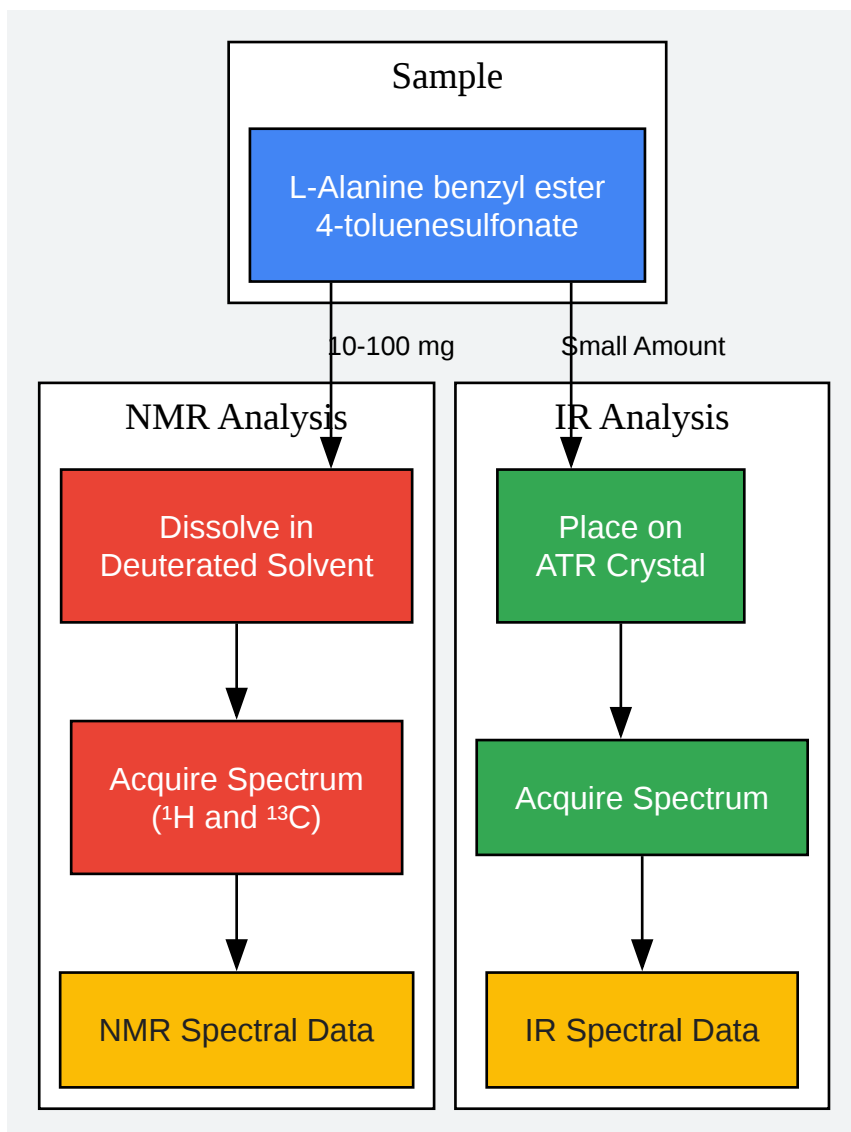
- Ensure the ATR crystal is clean.
- Place a small, representative amount of the solid **L-Alanine benzyl ester 4-toluenesulfonate** sample directly onto the crystal.

Data Acquisition:

- Apply pressure to the sample using the anvil to ensure good contact with the crystal.
- Record the background spectrum.
- Record the sample spectrum over the desired wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Clean the crystal and anvil thoroughly after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **L-Alanine benzyl ester 4-toluenesulfonate**.



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Caption: Workflow for NMR and IR spectroscopic analysis.

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